molecular formula C16H15NO5S B497477 4-Acetylphenyl 4-(acetylamino)benzenesulfonate CAS No. 886142-23-0

4-Acetylphenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B497477
CAS No.: 886142-23-0
M. Wt: 333.4g/mol
InChI Key: DFZOMGDZXFORJR-UHFFFAOYSA-N
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Description

4-Acetylphenyl 4-(acetylamino)benzenesulfonate is an organic compound with the molecular formula C16H15NO5S and a molecular weight of 333.36 g/mol . This compound is known for its unique structure, which includes both acetyl and sulfonate functional groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 4-(acetylamino)benzenesulfonate typically involves the reaction of 4-acetylphenol with 4-acetylaminobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Acetylphenyl 4-(acetylamino)benzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets and pathways. The acetyl and sulfonate groups can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Acetylphenol: A precursor in the synthesis of 4-acetylphenyl 4-(acetylamino)benzenesulfonate.

    4-Acetylaminobenzenesulfonyl Chloride: Another precursor used in the synthesis.

    Benzenesulfonic Acid Derivatives: Compounds with similar sulfonate functional groups.

Uniqueness

This compound is unique due to its combination of acetyl and sulfonate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(4-acetylphenyl) 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-11(18)13-3-7-15(8-4-13)22-23(20,21)16-9-5-14(6-10-16)17-12(2)19/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZOMGDZXFORJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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